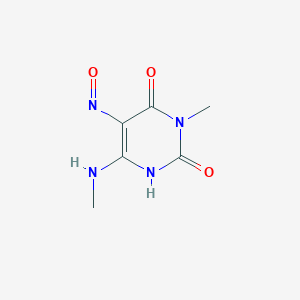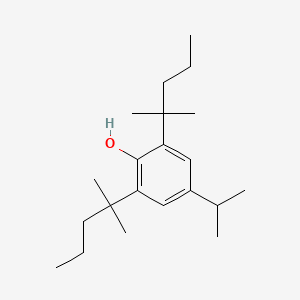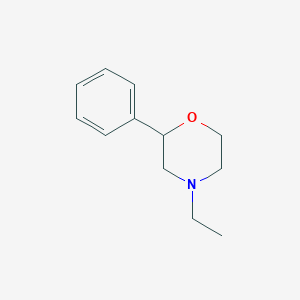![molecular formula C11H20Br2N2O2 B13997933 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide CAS No. 91354-64-2](/img/structure/B13997933.png)
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is a complex organic compound with the molecular formula C11H20Br2N2O2. This compound is characterized by the presence of bromine atoms and amide groups, making it a significant molecule in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide typically involves the reaction of 3-bromopropanoic acid with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which is then further brominated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The amide groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Reduction: Reagents like lithium aluminum hydride in ether.
Oxidation: Reagents like potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and amide groups enhances its versatility in various applications .
Propriétés
Numéro CAS |
91354-64-2 |
|---|---|
Formule moléculaire |
C11H20Br2N2O2 |
Poids moléculaire |
372.10 g/mol |
Nom IUPAC |
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide |
InChI |
InChI=1S/C11H20Br2N2O2/c12-6-4-10(16)14-8-2-1-3-9-15-11(17)5-7-13/h1-9H2,(H,14,16)(H,15,17) |
Clé InChI |
FGBVPTUEMSVUFH-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)CCBr)CCNC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)





![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
